

An In-depth Technical Guide to the Electrophilicity of 2-Oxoindoline-3-carbaldehyde

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Compound of Interest

Compound Name: 2-Oxoindoline-3-carbaldehyde

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Abstract

2-Oxoindoline-3-carbaldehyde is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique structural features, particularly the presence of an aldehyde group at the C3 position of the oxindole scaffold, confer a pronounced electrophilic character that drives its reactivity. This technical guide provides a comprehensive overview of the electrophilicity of **2-oxoindoline-3-carbaldehyde**, detailing its synthesis, spectroscopic characterization, and its utility as an electrophile in key carbon-carbon bond-forming reactions. Detailed experimental protocols and reaction mechanisms are provided to facilitate its application in synthetic and medicinal chemistry research.

Introduction

The oxindole core is a privileged scaffold in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. The introduction of a formyl group at the C3 position to create **2-oxoindoline-3-carbaldehyde** enhances the synthetic utility of this motif. The aldehyde functionality acts as a potent electrophilic site, readily undergoing reactions with various nucleophiles. This reactivity is central to the construction of complex molecular architectures, including spirocyclic systems and other derivatives with potential therapeutic applications. Understanding and quantifying the electrophilicity of **2-oxoindoline-3-carbaldehyde** is therefore crucial for its effective utilization in the design and synthesis of novel bioactive molecules.

Synthesis of 2-Oxoindoline-3-carbaldehyde

The most common and efficient method for the synthesis of **2-oxoindoline-3-carbaldehyde** is through the Vilsmeier-Haack formylation of 2-oxindole.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Oxindole

This protocol is adapted from established procedures for the formylation of electron-rich aromatic and heterocyclic compounds.[\[1\]](#)

Materials:

- 2-Oxindole
- Phosphorus oxychloride (POCl_3)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM, anhydrous)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Ethyl acetate and hexanes for chromatography

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-oxindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5-10 volumes).
- Cool the solution to 0 °C in an ice bath.

- Slowly add phosphorus oxychloride (POCl_3 , 1.1-1.5 eq) dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 5 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
- Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- A solid precipitate of **2-oxoindoline-3-carbaldehyde** will form. Collect the solid by vacuum filtration and wash it with cold water.
- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
- Dry the purified product under vacuum to yield **2-oxoindoline-3-carbaldehyde** as a solid.

Spectroscopic Characterization

The structure of **2-oxoindoline-3-carbaldehyde** can be confirmed by standard spectroscopic techniques. While a consolidated public database with all spectra is not readily available, the following table summarizes the expected and reported spectroscopic data for closely related indole-3-carbaldehyde derivatives, which can be used as a reference for the characterization of **2-oxoindoline-3-carbaldehyde**.^{[2][3][4][5][6][7]}

Spectroscopic Data	2-Oxoindoline-3-carbaldehyde (and related Indole-3-carbaldehydes)
¹ H NMR (ppm)	δ 10.0-10.1 (s, 1H, -CHO), δ 8.2-8.4 (m, 1H, Ar-H), δ 7.2-7.8 (m, 3H, Ar-H), δ 3.5-4.0 (s, 1H, C3-H, tautomeric form dependent), NH proton signal also present.
¹³ C NMR (ppm)	δ 184-186 (-CHO), δ 175-180 (C=O, lactam), δ 110-150 (aromatic carbons).
IR (cm ⁻¹)	~3200-3400 (N-H stretch), ~1700-1720 (C=O stretch, lactam), ~1650-1670 (C=O stretch, aldehyde), ~1600 (C=C stretch, aromatic).

Electrophilic Reactivity of 2-Oxoindoline-3-carbaldehyde

The electrophilicity of the aldehyde group in **2-oxoindoline-3-carbaldehyde** is enhanced by the electron-withdrawing nature of the adjacent carbonyl group of the oxindole ring. This makes it a highly reactive substrate for various nucleophilic addition reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction highlighting the electrophilicity of aldehydes. It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond.^{[8][9][10][11][12][13][14][15]} **2-Oxoindoline-3-carbaldehyde** readily participates in this reaction.

General Experimental Protocol for Knoevenagel Condensation:

- In a round-bottom flask, dissolve **2-oxoindoline-3-carbaldehyde** (1.0 eq) and the active methylene compound (e.g., malononitrile, ethyl cyanoacetate, 1.0-1.2 eq) in a suitable solvent such as ethanol or toluene.
- Add a catalytic amount of a base (e.g., piperidine, triethylamine, or ammonium acetate, 0.1-0.2 eq).

- The reaction mixture is typically stirred at room temperature or heated to reflux, with progress monitored by TLC.
- Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid can be collected by filtration.
- If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Table of Knoevenagel Condensation Reactions with Aromatic Aldehydes (for comparative purposes):

Aldehyde	Active Methylene Compound	Catalyst	Solvent	Conditions	Yield (%)
Benzaldehyde	Malononitrile	Piperidine	Ethanol	Reflux, 1h	>90
4-Nitrobenzaldehyde	Malononitrile	Piperidine	Ethanol	RT, 15 min	98
4-Methoxybenzaldehyde	Malononitrile	Piperidine	Ethanol	Reflux, 2h	85
Indole-3-carboxaldehyde	Malononitrile	Piperidine	Ethanol	Reflux, 3h	High

Note: The reactivity of aldehydes in the Knoevenagel condensation is generally enhanced by electron-withdrawing groups on the aromatic ring and diminished by electron-donating groups. [\[12\]](#)

Michael Addition

The product of the Knoevenagel condensation of **2-oxoindoline-3-carbaldehyde**, an electron-deficient alkene, is an excellent Michael acceptor. It can undergo a subsequent Michael

addition with a wide range of nucleophiles (Michael donors).[16][17][18][19][20]

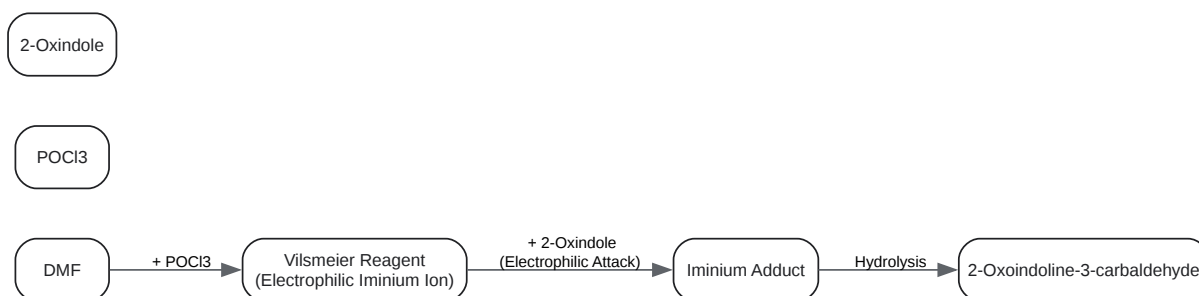
General Experimental Protocol for Michael Addition:

- The Knoevenagel condensation product (1.0 eq) and the Michael donor (e.g., a thiol, amine, or another active methylene compound, 1.0-1.5 eq) are dissolved in a suitable solvent.
- A catalytic amount of a suitable base (e.g., DBU, sodium ethoxide) is added.
- The reaction is stirred at room temperature or heated, and its progress is monitored by TLC.
- Work-up typically involves quenching the reaction with a mild acid, extraction with an organic solvent, and purification by column chromatography.

Reaction Mechanisms and Visualizations

Vilsmeier-Haack Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through the formation of an electrophilic iminium species, known as the Vilsmeier reagent, which then attacks the electron-rich oxindole ring.[1][21][22][23][24]

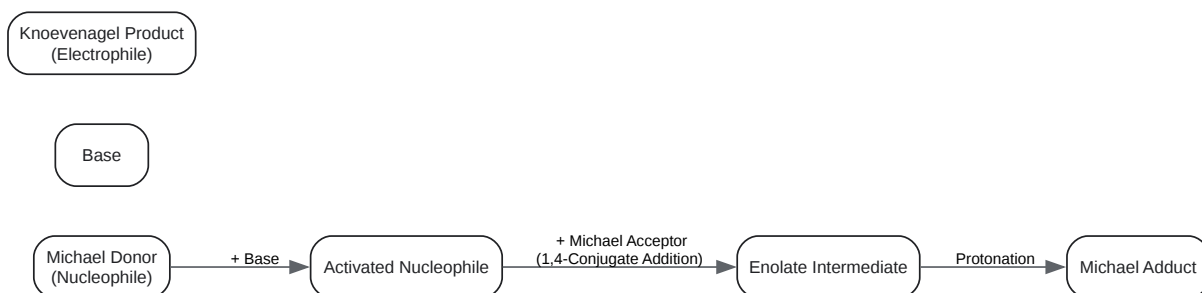
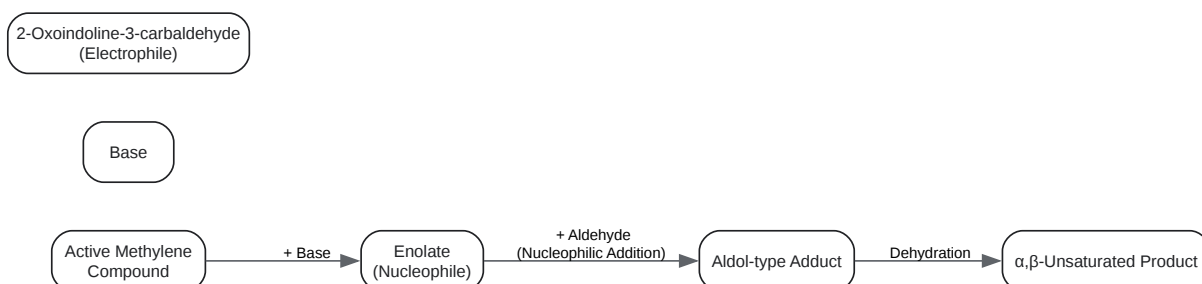


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Vilsmeier-Haack formylation of 2-oxindole.

Knoevenagel Condensation Mechanism

The Knoevenagel condensation is a base-catalyzed reaction involving the formation of an enolate from the active methylene compound, which then acts as a nucleophile.[13][14][15][25]



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